Comparative Subtype Binding Affinity: SH-053-S-CH3-2'F vs. Structural Analogs
SH-053-S-CH3-2'F exhibits a distinct binding profile at GABAA receptor subtypes compared to its close structural analogs. Its highest affinity is for the α5 subtype (Ki = 19.2 nM), which is 10.8-fold more potent than for α1 (Ki = 350 nM) and 7.3-fold more potent than for α2 (Ki = 141 nM) [1]. This contrasts with its diastereomer SH-053-R-CH3-2'F, which has a 5-fold lower affinity for α5 (Ki = 95.17 nM), and the non-fluorinated SH-053-S-CH3, which has a >10-fold lower affinity for α5 (Ki = 206.4 nM) [1].
| Evidence Dimension | Binding affinity (Ki, nM) at human recombinant GABAA receptor subtypes (αxβ2γ2) |
|---|---|
| Target Compound Data | α1: 350; α2: 141; α3: 1237; α5: 19.2 |
| Comparator Or Baseline | SH-053-R-CH3-2'F (α1: 759.1; α2: 948.2; α3: 768.8; α5: 95.17); SH-053-S-CH3 (α1: 1666; α2: 1263; α3: 1249; α5: 206.4); SH-053-R-CH3 (α1: 2026; α2: 2377; α3: 1183; α5: 949.1) |
| Quantified Difference | SH-053-S-CH3-2'F exhibits a 5-fold higher affinity for α5 (19.2 vs 95.17 nM) and a 2.2-fold higher affinity for α1 (350 vs 759.1 nM) compared to SH-053-R-CH3-2'F. Its α5 affinity is 10.7-fold higher than that of SH-053-S-CH3 (19.2 vs 206.4 nM). |
| Conditions | Radioligand binding assay using [³H]flunitrazepam in HEK293 cells expressing human recombinant αxβ2γ2 GABAA receptors. Values are means of two determinations differing by <10% [1]. |
Why This Matters
The unique binding fingerprint of SH-053-S-CH3-2'F, particularly its substantially higher α5 affinity relative to its closest analogs, dictates its distinct in vivo profile and makes it the preferred tool compound for studies targeting α5-mediated effects without sacrificing α2/α3 activity.
- [1] Clayton T, Poe MM, Rallapalli S, et al. A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. International Journal of Medicinal Chemistry. 2015;2015:430248. View Source
